Glycine 7-amido-4-methylcoumarin hydrochloride
Overview
Description
Glycine 7-amido-4-methylcoumarin hydrochloride is a chemical compound with the molecular formula C12H13ClN2O3. It is also known by its IUPAC name, 2-amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrochloride . This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine 7-amido-4-methylcoumarin hydrochloride typically involves the reaction of 7-amino-4-methylcoumarin with glycine in the presence of hydrochloric acid. The reaction conditions often include maintaining an inert atmosphere and a temperature range of 2-8°C to ensure the stability and purity of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Glycine 7-amido-4-methylcoumarin hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of simpler compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but often include controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more complex coumarin derivatives, while reduction reactions may produce simpler amines .
Scientific Research Applications
Glycine 7-amido-4-methylcoumarin hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in enzyme assays to detect proteolytic enzyme activity due to its fluorogenic properties.
Medicine: It is used in the development of diagnostic assays and as a reference standard in pharmaceutical research.
Mechanism of Action
The mechanism of action of Glycine 7-amido-4-methylcoumarin hydrochloride involves its interaction with specific molecular targets and pathways. In enzyme assays, it acts as a substrate for proteolytic enzymes, which cleave the compound to release a fluorescent product. This fluorescence can be measured to determine enzyme activity . The molecular targets and pathways involved in this process include the active sites of proteolytic enzymes and the subsequent release of the fluorescent coumarin derivative .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Glycine 7-amido-4-methylcoumarin hydrochloride include:
7-Amino-4-methylcoumarin: A precursor used in the synthesis of various coumarin derivatives.
L-Leucine 7-amido-4-methylcoumarin hydrochloride: A similar compound used in enzyme assays.
L-Lysine 7-amido-4-methylcoumarin acetate salt: Another similar compound used in biochemical research.
Uniqueness
This compound is unique due to its specific structure, which allows it to act as a fluorogenic substrate in enzyme assays. This property makes it particularly valuable in biochemical and pharmaceutical research, where accurate measurement of enzyme activity is crucial .
Properties
IUPAC Name |
2-amino-N-(4-methyl-2-oxochromen-7-yl)acetamide;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.ClH/c1-7-4-12(16)17-10-5-8(2-3-9(7)10)14-11(15)6-13;/h2-5H,6,13H2,1H3,(H,14,15);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTMMNCLSKYGIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.